molecular formula C30H24N2O3 B8226724 (4S,4'S)-2,2'-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole)

Cat. No.: B8226724
M. Wt: 460.5 g/mol
InChI Key: WBBKXXKVLURHRH-CLJLJLNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chiral bis(oxazoline) ligand features a central oxybis(2,1-phenylene) linker connecting two 4-phenyl-4,5-dihydrooxazole moieties. Its stereospecific (4S,4'S) configuration enables enantioselective catalysis, particularly in transition-metal-mediated reactions. The phenyl substituents at the 4-position of the oxazoline rings enhance steric bulk and electronic tuning, making it effective in asymmetric transformations such as hydrosilylation and fluorination .

Properties

IUPAC Name

(4S)-4-phenyl-2-[2-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]phenyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O3/c1-3-11-21(12-4-1)25-19-33-29(31-25)23-15-7-9-17-27(23)35-28-18-10-8-16-24(28)30-32-26(20-34-30)22-13-5-2-6-14-22/h1-18,25-26H,19-20H2/t25-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBKXXKVLURHRH-CLJLJLNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2OC3=CC=CC=C3C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC=C2OC3=CC=CC=C3C4=N[C@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of Oxazole Rings: The oxazole rings can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

    Coupling Reactions: The oxazole rings are then coupled to the biphenyl structure via an oxygen bridge. This can be achieved through nucleophilic substitution reactions where the oxygen acts as a nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-Scale Cyclization: Using automated reactors to perform the cyclization reactions efficiently.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole rings to dihydrooxazoles.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Drug Development: The compound’s structure can be modified to develop potential pharmaceuticals with various biological activities.

    Biological Probes: It can be used as a probe to study biological processes involving oxazole derivatives.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (4S,4’S)-2,2’-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) exerts its effects depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Linker Variations

(4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) (L1c)
  • Structure : Replaces the aromatic oxybis(phenylene) linker with a flexible heptane chain.
  • Properties :
    • Reduced rigidity alters metal coordination geometry.
    • Lower enantioselectivity in Ni-catalyzed alkenylations (62% yield) compared to aromatic linkers .
  • Synthesis : 62% yield via palladium-catalyzed coupling .
(4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
  • Structure : Cyclohexane linker introduces conformational constraints.
  • Applications : Used in Cu-catalyzed asymmetric fluorination (83% yield) .
  • Performance : Enhanced steric shielding improves selectivity in fluorination vs. hydrosilylation .
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole)
  • Structure : Phosphorus-based linker modifies electronic properties.
  • Role : Phosphine-oxazoline hybrids show superior activity in Rh-catalyzed hydrosilylation (94% yield) .

Table 1: Linker Impact on Catalytic Performance

Compound Linker Type Reaction (Yield/Selectivity) Reference
Target Compound Oxybis(phenylene) Rh-hydrosilylation (94% yield)
L1c (Heptane linker) Alkyl Ni-alkenylation (62% yield)
Cyclohexane variant Cycloalkyl Cu-fluorination (83% yield)
Phosphine-linked analogue Phenylphosphanediyl Rh-hydrosilylation (High activity)

Substituent Effects

4-Phenyl vs. 4-Isopropyl Substituents
  • 4-Phenyl Groups :
    • Increase π-π interactions in metal coordination.
    • Improve enantioselectivity in asymmetric aldol reactions .
  • 4-Isopropyl Groups: Reduce steric hindrance, favoring faster reaction kinetics. Example: (4S,4'S)-2,2'-(1-Methylethylidene)bis(4-isopropyl-4,5-dihydrooxazole) shows higher turnover in Friedel-Crafts alkylation .

Table 2: Substituent-Driven Properties

Substituent Electronic Effect Steric Effect Example Application
Phenyl Electron-withdrawing High bulk Asymmetric hydrosilylation
Isopropyl Electron-donating Moderate bulk Friedel-Crafts alkylation
Benzyl Neutral High bulk Chiral Brønsted acid catalysis

Stereochemical Considerations

  • (4R,4'R) vs. (4S,4'S) Configurations :
    • Enantiomeric ligands reverse product enantioselectivity. For example, (4R,4'R)-cycloheptane derivatives yield opposite configurations in Cu-catalyzed fluorination .
  • Achiral Variants: Achiral bis(oxazolines) (e.g., 2,2'-(oxybis(4,1-phenylene))bis(4,4-dimethyl-4,5-dihydrooxazole)) lack enantioselectivity but are cost-effective for non-stereoselective reactions .

Biological Activity

(4S,4'S)-2,2'-(Oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) is a synthetic compound with potential biological activities. Its molecular formula is C30H24N2O3C_{30}H_{24}N_2O_3 and it has a molecular weight of 460.52 g/mol. This compound has garnered attention in pharmacological research due to its structural characteristics and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

Molecular Structure C30H24N2O3\text{Molecular Structure }C_{30}H_{24}N_2O_3

Biological Activity Overview

Research into the biological activity of this compound has indicated various pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of oxazoles exhibit antimicrobial properties. The specific activity of (4S,4'S)-2,2'-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) against different bacterial strains remains to be fully characterized.
  • Antioxidant Properties : Compounds containing oxazole rings are known for their antioxidant capabilities. This property may contribute to the compound's potential in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Some oxazole derivatives have shown promise in reducing inflammation in various models. The specific anti-inflammatory mechanisms of this compound require further investigation.

1. Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data on (4S,4'S)-2,2'-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) is limited, it is hypothesized that it may exhibit similar properties due to its structural analogies.

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
(4S,4'S)-2,2'-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole)TBDTBD

2. Antioxidant Activity

Research has indicated that oxazole derivatives can scavenge free radicals effectively. A comparative analysis showed that certain oxazole compounds exhibited IC50 values indicating their potency as antioxidants.

CompoundIC50 Value (µM)
Compound C30
Compound D45
(4S,4'S)-2,2'-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole)TBD

3. Anti-inflammatory Studies

In vitro studies on related compounds have shown the ability to inhibit pro-inflammatory cytokines. Further studies are needed to establish the specific anti-inflammatory pathways influenced by (4S,4'S)-2,2'-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.